molecular formula C21H16N4O3S3 B2687490 N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-10-7

N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2687490
CAS No.: 1021226-10-7
M. Wt: 468.56
InChI Key: RBSJHYRGNSYDHV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This structure integrates a thiazole ring fused to a pyrimidine ring at positions 4 and 5, respectively. Key substituents include a 3-acetylphenyl group attached via an acetamide linkage and a thioether bridge connecting the thioxo moiety at position 2 of the pyrimidine ring.

The synthesis of analogous compounds often involves multi-step reactions, such as condensation of thiouracil derivatives with chloroacetic acid or benzaldehyde analogs under reflux conditions, followed by recrystallization . Structural characterization typically employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods like NMR and IR .

Properties

CAS No.

1021226-10-7

Molecular Formula

C21H16N4O3S3

Molecular Weight

468.56

IUPAC Name

N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28)

InChI Key

RBSJHYRGNSYDHV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and implications for medicinal chemistry.

Structural Overview

The compound has the molecular formula C25H21N3O3S2C_{25}H_{21}N_{3}O_{3}S_{2} and a molecular weight of 475.58 g/mol. Its structure includes a thiazolo-pyrimidine core, an acetylphenyl moiety, and multiple functional groups that contribute to its biological properties. The presence of these structural components suggests potential interactions with various biological targets.

Synthesis Methods

Several synthetic approaches have been developed to create this compound. These methods focus on optimizing yield and purity while allowing for modifications that can enhance biological efficacy.

Antifungal Properties

Initial studies indicate that this compound exhibits significant antifungal activity. In vitro assays have demonstrated effectiveness against various fungal strains. For instance, related compounds in the thiazole family have shown promising results against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Analysis

Cytotoxicity studies reveal that derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from similar structures showed IC50 values against NIH/3T3 cell lines in the range of 148.26 to 187.66 μM . This selectivity is crucial for developing therapeutic agents that minimize side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the electronic properties of substituents on the phenyl moiety. Studies suggest that increased electronegativity in substituents enhances antifungal activity due to augmented electron density contributing to better interaction with target enzymes involved in fungal metabolism .

Case Studies and Research Findings

  • Antifungal Activity : A study synthesized a series of thiazole derivatives which showed varying degrees of antifungal activity against Candida species. Compounds with strong electronegative groups exhibited enhanced efficacy compared to those with weaker substituents .
    CompoundMIC (μg/mL)Notable Features
    2d1.23Strong antifungal against C. parapsilosis
    2e1.50Comparable to ketoconazole
  • Cytotoxicity : Research on related thiazole compounds indicated that they possess significant cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. The IC50 values suggest a promising therapeutic index for further development .
    CompoundIC50 (μM)Cell Line
    2d148.26NIH/3T3
    2e187.66NIH/3T3
    Doxorubicin>1000NIH/3T3

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, affecting planarity and electronic properties.
  • Compared to thiadiazole-pyrazole hybrids (), the target lacks a pyrazole ring but retains sulfur-rich moieties critical for bioactivity.

Physicochemical Properties

Property Target Compound Ethyl 7-methyl-3-oxo-5-phenyl... () N-(2,3-diphenylquinoxalin-6-yl)acetamide ()
Molecular Weight ~500–550 g/mol (estimated) 494.55 g/mol 436–480 g/mol (varies by substituent)
Melting Point Not reported 427–428 K 230–232°C
Solubility Likely polar aprotic solvents Ethyl acetate/ethanol Acetonitrile, DMSO
IR Peaks Expected C=O (1680–1700 cm⁻¹), S-H (2550 cm⁻¹) C=O at 1700 cm⁻¹, C-S at 690 cm⁻¹ C=O (1680 cm⁻¹), C≡N (2220 cm⁻¹)

Notes:

  • The target’s thioether and thioxo groups may enhance stability compared to purely oxygenated analogs .
  • Crystallographic data () suggest similar packing interactions (C–H···O bonds) in related thiazolo-pyrimidines, influencing solubility and crystallization behavior.

Challenges :

  • The target’s fused thiazolo[4,5-d]pyrimidine core may require stringent reaction conditions to avoid ring-opening side reactions.

Q & A

Q. What experimental designs are recommended for derivatives with enhanced stability or solubility?

  • Methodology : Introduce polar groups (e.g., sulfone, phosphonate) via post-synthetic modification, guided by Hammett σ constants to balance electronic effects. Assess solubility via shake-flask assays and stability via accelerated degradation studies (40°C/75% RH) .

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